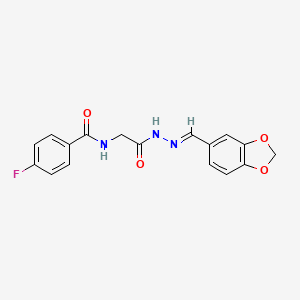![molecular formula C27H19BrClN3O5S B12024804 [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate CAS No. 769151-67-9](/img/structure/B12024804.png)
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(E)-[[2-[(4-clorofenil)sulfonilamino]benzoil]hidrazinilideno]metil]fenil] 2-bromobenzoato: es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un grupo bromobenzoato y una porción sulfonilamino benzoil hidrazinilideno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de [4-[(E)-[[2-[(4-clorofenil)sulfonilamino]benzoil]hidrazinilideno]metil]fenil] 2-bromobenzoato normalmente implica múltiples pasos, comenzando con la preparación de compuestos intermedios. El proceso puede incluir los siguientes pasos:
Formación del intermedio hidrazinilideno: Esto implica la reacción de cloruro de 4-clorofenilsulfonilo con hidrazina para formar el intermedio sulfonil hidrazina.
Acoplamiento con cloruro de benzoílo: El intermedio sulfonil hidrazina se hace reaccionar entonces con cloruro de benzoílo para formar el derivado benzoil hidrazina.
Reacción de condensación: El derivado benzoil hidrazina sufre una reacción de condensación con 4-formilfenil 2-bromobenzoato para formar el producto final.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la porción hidrazinilideno, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción pueden dirigirse al grupo sulfonilo, convirtiéndolo en un sulfóxido o un sulfuro.
Sustitución: El grupo bromobenzoato puede participar en reacciones de sustitución nucleofílica, donde el átomo de bromo es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan normalmente.
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles o alcóxidos en condiciones básicas.
Productos principales:
Oxidación: Formación de óxidos o sulfóxidos.
Reducción: Formación de sulfuros o sulfóxidos.
Sustitución: Formación de benzoatos sustituidos.
Aplicaciones Científicas De Investigación
Química:
- Se utiliza como reactivo en la síntesis orgánica para la preparación de moléculas más complejas.
- Actúa como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Biología:
- Investigado por su potencial como inhibidor enzimático debido a su grupo sulfonilamino.
- Estudiado por sus interacciones con macromoléculas biológicas como proteínas y ácidos nucleicos.
Medicina:
- Posibles aplicaciones en el desarrollo de fármacos, particularmente como agente antiinflamatorio o anticancerígeno.
- Explorado por su capacidad de modular vías bioquímicas involucradas en los procesos de la enfermedad.
Industria:
- Utilizado en el desarrollo de productos químicos y materiales especiales.
- Employed in the synthesis of advanced polymers and coatings.
Mecanismo De Acción
El mecanismo de acción de [4-[(E)-[[2-[(4-clorofenil)sulfonilamino]benzoil]hidrazinilideno]metil]fenil] 2-bromobenzoato involucra su interacción con dianas moleculares específicas. El grupo sulfonilamino puede formar interacciones fuertes con los sitios activos de las enzimas, potencialmente inhibiendo su actividad. El compuesto también puede interactuar con receptores celulares, modulando vías de transducción de señales y afectando las funciones celulares.
Comparación Con Compuestos Similares
Compuestos similares:
- [4-[(E)-[[2-[(4-clorofenil)sulfonilamino]benzoil]hidrazinilideno]metil]fenil] 2-clorobenzoato
- [4-[(E)-[[2-[(4-clorofenil)sulfonilamino]benzoil]hidrazinilideno]metil]fenil] 2-yodobenzoato
Comparación:
- Singularidad: La presencia del átomo de bromo en [4-[(E)-[[2-[(4-clorofenil)sulfonilamino]benzoil]hidrazinilideno]metil]fenil] 2-bromobenzoato confiere reactividad y propiedades únicas en comparación con sus análogos de cloro y yodo. La reactividad intermedia del bromo entre el cloro y el yodo lo hace adecuado para aplicaciones específicas donde se desea una reactividad controlada.
- Reactividad: El compuesto de bromo puede exhibir diferentes patrones de reactividad en reacciones de sustitución en comparación con sus contrapartes de cloro y yodo, afectando los tipos de productos formados y sus rendimientos.
Este artículo detallado proporciona una descripción general completa de [4-[(E)-[[2-[(4-clorofenil)sulfonilamino]benzoil]hidrazinilideno]metil]fenil] 2-bromobenzoato, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Número CAS |
769151-67-9 |
|---|---|
Fórmula molecular |
C27H19BrClN3O5S |
Peso molecular |
612.9 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C27H19BrClN3O5S/c28-24-7-3-1-5-22(24)27(34)37-20-13-9-18(10-14-20)17-30-31-26(33)23-6-2-4-8-25(23)32-38(35,36)21-15-11-19(29)12-16-21/h1-17,32H,(H,31,33)/b30-17+ |
Clave InChI |
ZLPINLZDRGLTPA-OCSSWDANSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)NS(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B12024727.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12024746.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12024748.png)
![ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12024749.png)




![methyl 4-[({[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12024793.png)
![2-Methoxyethyl 2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024797.png)

